molecular formula C19H19N3O2 B2605529 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide CAS No. 898455-08-8

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide

Cat. No.: B2605529
CAS No.: 898455-08-8
M. Wt: 321.38
InChI Key: LFIUUMFCQNZSBU-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a synthetic small molecule based on the quinazolinone scaffold, a heterocyclic core recognized for its diverse biological activities in scientific research . This compound features a 2-methylquinazolin-4-one core linked to an isobutyramide group via a phenyl bridge, a design strategy often employed in medicinal chemistry to combine distinct pharmacophores. Quinazolinone derivatives are extensively investigated in preclinical research for their potential antimicrobial properties. Studies on analogous structures have shown promising activity against a range of gram-positive bacteria and fungi, with the specific pattern of substitution on the quinazolinone ring (such as at the 2, 3, and 6 positions) being a critical determinant of potency . Furthermore, the quinazolinone pharmacophore is a subject of interest in cancer research, as some derivatives have been found to exhibit cytotoxic effects and inhibit key enzymatic targets, such as tyrosine kinase and thymidylate synthase . Beyond these areas, related quinazolinone compounds have also been explored for their anti-inflammatory and analgesic activities in research models, suggesting a broad spectrum of potential pharmacological utility . This compound is presented as a chemical tool for researchers to further elucidate the structure-activity relationships and mechanisms of action of quinazolinone-based molecules in biological systems.

Properties

IUPAC Name

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12(2)18(23)21-14-7-6-8-15(11-14)22-13(3)20-17-10-5-4-9-16(17)19(22)24/h4-12H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIUUMFCQNZSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the quinazolinone intermediate.

    Attachment of the Isobutyramide Moiety: The final step involves the acylation of the quinazolinone-phenyl intermediate with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Phenyl halides, nucleophiles or electrophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Higher oxidation state quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Functionalized quinazolinone derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide has shown promising antitumor properties. Studies indicate that compounds with a quinazoline moiety exhibit significant activity against various cancer cell lines. For instance, derivatives of quinazoline have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action
The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or other molecular targets that are crucial for tumor growth. Quinazoline derivatives often interact with the ATP-binding site of kinases, leading to decreased signaling pathways associated with cancer cell survival .

Case Study 1: Diffuse Large B-cell Lymphoma

A study highlighted the efficacy of quinazoline derivatives, including this compound, in treating diffuse large B-cell lymphoma. The compound demonstrated not only antitumor effects but also immunomodulatory properties, enhancing the immune response against tumor cells .

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax .

Pharmacological Insights

Bioavailability and Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies indicate that compounds in this class can cross biological membranes effectively, which is crucial for their therapeutic application .

Safety Profile
Initial toxicity assessments indicate that while the compound has potent biological activity, it also exhibits a safety profile that warrants further investigation. The irritant nature noted in some studies emphasizes the need for careful handling and further toxicological evaluations to establish safe dosage ranges for clinical use .

Data Table: Comparative Analysis of Quinazoline Derivatives

Compound NameChemical StructureAntitumor ActivityMechanism of Action
This compoundStructureHighKinase inhibition
3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dioneStructureModerateApoptosis induction
4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidStructureLowCell cycle arrest

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways related to cancer or inflammation.

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Key structural differences between N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide and related compounds lie in the substituents on the quinazolinone core and the type of amide group. Below is a comparative analysis:

Compound Name Core Structure Substituent(s) Key Physical/Chemical Properties Synthesis Highlights Source
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h) 2-methylquinazolin-4(3H)-one Benzamide directly attached to N3 Mp: 187°C; IR: 1665 cm⁻¹ (C=O); MS: m/z 279 (M⁺) Prepared via nucleophilic substitution or coupling
This compound (Target) 2-methylquinazolin-4(3H)-one Isobutyramide via phenyl linker Inferred: Lower solubility than 2h due to aliphatic amide; potential higher metabolic stability Likely requires Suzuki coupling or amidation steps
N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)isobutyramide (Example 49) Pyrazolo[3,4-d]pyrimidine Isobutyramide on phenyl ring Mp: 154–157°C; MS: m/z 581.1 (M+1) Suzuki coupling with Pd catalysis

Key Observations :

Amide Substituent Effects :

  • The benzamide derivative (2h) exhibits a higher melting point (187°C) compared to the isobutyramide analog in Example 49 (154–157°C), suggesting that aromatic amides may enhance crystallinity. The aliphatic isobutyramide group in the target compound could reduce melting point and increase lipophilicity .
  • IR spectra of 2h show strong C=O stretches at 1665 cm⁻¹, a feature common to both benzamide and isobutyramide derivatives. However, the isobutyramide’s aliphatic C-H stretches (2950 cm⁻¹ in 2h) may dominate its IR profile .

Synthetic Complexity :

  • Compound 2h is synthesized via direct amidation or nucleophilic substitution, whereas the target compound likely requires multi-step synthesis, including attaching the phenyl linker (e.g., via Suzuki coupling) followed by amidation. Example 49 demonstrates the use of Pd-catalyzed cross-coupling for similar architectures .

The isobutyramide’s branched chain could also reduce enzymatic degradation relative to benzamide derivatives .

Comparison with Non-Quinazolinone Isobutyramides

The isobutyramide group appears in diverse pharmacophores, as seen in:

  • N-(1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)isobutyramide (14b) :
    • Ureidopyrimidine core with sulfonyl and piperidine groups.
    • Higher molecular weight (549.0599) and distinct electronic properties due to electron-withdrawing groups (e.g., -CF₃).
    • Demonstrates the versatility of isobutyramide in enhancing solubility or modulating steric effects in complex scaffolds .

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This indicates that it contains a quinazolinone core, which is often associated with various pharmacological effects.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Several studies have reported the synthesis of related compounds and their evaluation against various pathogens. For instance, derivatives similar to this compound exhibited significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundActivity AgainstReference
This compoundStaphylococcus aureus
6,8-diiodo-2-methyl-3-substituted quinazolin-4(3H)-onesCandida albicans

Anticancer Activity

Research has indicated that quinazolinone derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to this compound were tested on human promyelocytic leukemia cells (HL-60), demonstrating cytotoxic effects with IC50 values ranging from 86 μM to 755 μM . The mechanism involved modulation of apoptosis-related genes such as Bcl-2 and Bax.

Table 2: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)Reference
This compoundHL-6086 - 755

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinazolinones often inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating cytokine production.

Study on Antimicrobial Efficacy

A study conducted by Ramesh Dhani et al. synthesized various quinazolinone derivatives and evaluated their antimicrobial efficacy. The results indicated that certain modifications to the quinazolinone structure enhanced antibacterial activity against resistant strains .

Evaluation of Anticancer Potential

In another investigation, researchers explored the anticancer properties of a series of quinazolinones, including derivatives similar to this compound. The study highlighted the role of these compounds in inducing apoptosis through the mitochondrial pathway .

Q & A

Q. Q1. What synthetic strategies are employed to synthesize N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation reactions. For example, 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates are synthesized by reacting substituted anthranilic acids with acetic anhydride or urea derivatives under reflux .
  • Step 2: Functionalization at the 3-position of the quinazolinone scaffold. This is achieved by coupling with isobutyramide-containing phenyl groups using nucleophilic substitution or amide bond formation. For instance, anhydrous potassium carbonate in dry acetone is used to facilitate reactions with chloroacetamide derivatives .
  • Validation: Intermediates are characterized via FT-IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm structural integrity .

Q. Q2. How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer: Key techniques include:

  • Spectroscopy: 1H^1 \text{H}-NMR (400 MHz) and 13C^{13} \text{C}-NMR for verifying aromatic protons, carbonyl groups, and substitution patterns. For example, the isobutyramide moiety shows distinct methyl group signals at δ 1.2–1.4 ppm .
  • Mass Spectrometry: HRMS (Orbitrap Exploris 120) provides exact mass confirmation (e.g., [M+H]+^+ or [M+Na]+^+) to validate molecular formulae .
  • X-ray Crystallography: ORTEP-III is used for 3D structure elucidation, particularly for resolving stereochemical ambiguities in crystalline intermediates .

Q. Q3. What in vitro models are used to screen its anticancer activity, and how are IC50_{50}50​ values determined?

Methodological Answer:

  • Cell Lines: MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) are common models. Cells are treated with 0.1–100 µM compound for 48–72 hours .
  • MTT Assay: Viability is quantified via absorbance at 570 nm. Dose-response curves are generated using GraphPad Prism v5, with IC50_{50} calculated via nonlinear regression .
  • Controls: Positive controls (e.g., doxorubicin) and vehicle-only treatments ensure assay validity.

Advanced Research Questions

Q. Q4. How can researchers address contradictions in dose-response data for quinazolinone derivatives, such as non-monotonic cytotoxicity trends?

Methodological Answer:

  • Hypothesis Testing: Evaluate off-target effects (e.g., mitochondrial toxicity) via ATP assays or ROS detection kits .
  • Solubility Checks: Use HPLC to verify compound stability in DMSO/PBS. Precipitation at higher doses may artifactually reduce efficacy .
  • Statistical Reanalysis: Apply mixed-effects models to account for batch variability or use Bayesian dose-response frameworks for sparse data .

Q. Q5. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Substituting the quinazolinone 2-methyl group with halogens (e.g., Cl, F) increases electrophilicity, enhancing kinase inhibition .
  • Isobutyramide Tail: Replacing the phenyl ring with heteroaromatic groups (e.g., pyridine) improves solubility without compromising target binding .
  • Lipinski Compliance: Use OSIRIS software to predict logP (<5), molecular weight (<500 Da), and hydrogen-bonding capacity. Derivatives violating ≥2 Lipinski rules are deprioritized .

Q. Q6. How do in silico methods predict the compound’s mechanism of action and target engagement?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite is used to model interactions with targets like TACE (TNF-α converting enzyme). Key residues (e.g., His405, Glu406) form hydrogen bonds with the quinazolinone carbonyl .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .
  • ADMET Prediction: SwissADME predicts blood-brain barrier permeability and CYP450 inhibition risks, guiding lead optimization .

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